molecular formula C10H14O B1313926 3-(2-Methylphenyl)propan-1-OL CAS No. 14902-36-4

3-(2-Methylphenyl)propan-1-OL

Cat. No. B1313926
CAS RN: 14902-36-4
M. Wt: 150.22 g/mol
InChI Key: LZVRTEKMCCIWRU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propan-1-OL, also known as Methylphenidate, is an important synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. Methylphenidate has been used for decades in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in the treatment of certain neurological and psychiatric disorders. In addition, the compound has been studied for its potential use in the treatment of obesity and other metabolic disorders.

Scientific Research Applications

Chemical Looping Synthesis

A novel approach for the production of propan-1-ol from propylene involves a chemical looping method . This process uses silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The selectivity towards propan-1-ol over the temperature range of 260–300 °C is significant, with minimal formation of the secondary alcohol, propan-2-ol .

Flavoring Agent in Animal Feed

3-(2-Methylphenyl)propan-1-OL is evaluated for its safety and efficacy as a flavoring agent in animal feed . Its role is to enhance the palatability of feed, thereby improving intake and nutrition absorption in livestock.

Crystallography and Spectroscopy

In the field of crystallography, compounds like 3-(2-Methylphenyl)propan-1-OL are used to study crystal structures and spectroscopic properties . They can serve as solvents or components in crystalline structures to understand molecular interactions and arrangements.

Reference Compound in Analytical Chemistry

The compound is listed in databases such as the NIST Chemistry WebBook, indicating its use as a reference material for analytical methods . It helps in calibrating instruments and validating analytical procedures in chemical analysis.

Organic Synthesis

3-(2-Methylphenyl)propan-1-OL is used in the synthesis of complex organic molecules . It can act as an intermediate or a reagent in the construction of pharmaceuticals or other organic compounds.

Research and Development in Pharmaceuticals

The compound is utilized in the research and development phase of pharmaceuticals. Its applications range from studying organic reactions to synthesizing active pharmaceutical ingredients.

Catalysis Research

In catalysis, 3-(2-Methylphenyl)propan-1-OL is used to study the effects of different catalysts on the production of alcohols from alkenes . It serves as a model compound to understand the selectivity and efficiency of catalysts.

properties

IUPAC Name

3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRTEKMCCIWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494657
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14902-36-4
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-methylhydrocinnamic acid (18.4 mmol) to anhydrous tetrahydrofuran (100 mL) and cool to 0° C. Slowly add lithium aluminum hydride (2.20 g, 58.0 mmol) and remove the ice bath after 20 minutes. Stir at room temperature under nitrogen for 18 h. Cool the reaction to 0° C. and quench the reaction by slowly adding water (2.2 mL), 15% sodium hydroxide (2.2 mL), and water (6.6 mL). Filter off the aluminum salts. Add brine (100 mL) and 5 N sodium hydroxide (30 mL) to the filtrate and extract with ethyl acetate (3×100 mL). Dry the ethyl acetate extracts with magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 2.65 g (96%) of 3-o-tolyl-propan-1-ol: 1H NMR (CDCl3): 7.18-7.10 (m, 4H), 3.72 (t, 2H), 2.72-2.69 (m, 2H), 2.33 (s, 3H), 1.90-1.83 (m, 2H), 1.60 (br s, 1H).
Quantity
18.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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